L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide
L-Leucine-7-amido-4-methylcoumarin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive and widely utilized fluorogenic substrate for the detection and characterization of aminopeptidases, particularly leucine (B10760876) aminopeptidase (B13392206) (LAP) and other related proteases. This technical guide provides an in-depth overview of its core properties, experimental applications, and its role in elucidating key biological processes. The principle of its use lies in the enzymatic cleavage of the amide bond linking L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, Leu-AMC is weakly fluorescent. Upon hydrolysis by an aminopeptidase, the highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.
Chemical and Physical Properties
L-Leucine-7-amido-4-methylcoumarin is most commonly available as a hydrochloride salt, which enhances its solubility in aqueous buffers. The fundamental properties of this compound and its fluorescent product are summarized below.
| Property | L-Leucine-7-amido-4-methylcoumarin Hydrochloride | 7-Amino-4-methylcoumarin (AMC) |
| Synonyms | Leu-AMC, H-Leu-AMC HCl, Leu-MCA | Coumarin 120 |
| CAS Number | 62480-44-8[1][2][3][4] | 26093-31-2 |
| Molecular Formula | C₁₆H₂₀N₂O₃ · HCl[1][2] | C₁₀H₉NO₂ |
| Molecular Weight | 324.80 g/mol [1][2][4] | 175.18 g/mol [5] |
| Appearance | White to off-white powder | White to pale yellow crystalline powder |
| Solubility | Soluble in methanol (B129727) (50 mg/mL), DMSO, and water.[1] | Soluble in DMSO and ethanol |
| Excitation Maximum (λex) | ~340-365 nm (for cleaved AMC)[3][6][7] | 344 nm[5] |
| Emission Maximum (λem) | ~440-460 nm (for cleaved AMC)[3][6][7] | 440 nm[5] |
| Quantum Yield (Φ) | Not applicable | Varies with solvent; can be high (e.g., up to 0.68 in some derivatives)[8][9] |
Mechanism of Action
The utility of L-Leucine-7-amido-4-methylcoumarin as a fluorogenic substrate is predicated on a straightforward enzymatic reaction. Aminopeptidases recognize and cleave the peptide bond between the L-leucine residue and the 7-amino group of the 4-methylcoumarin (B1582148) moiety. This cleavage event releases the free 7-amino-4-methylcoumarin (AMC), which is a highly fluorescent molecule. The rate of AMC liberation, and therefore the rate of fluorescence increase, is a direct measure of the aminopeptidase activity.
Figure 1. Enzymatic cleavage of Leu-AMC.
Applications in Research and Drug Discovery
L-Leucine-7-amido-4-methylcoumarin is a versatile tool with numerous applications in basic research and drug development:
-
Enzyme Kinetics and Characterization: It is extensively used to determine the kinetic parameters of various aminopeptidases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the Leu-AMC assay make it ideal for screening large compound libraries to identify potential inhibitors of aminopeptidases, which are therapeutic targets in various diseases, including cancer and infectious diseases.
-
Diagnostics: Aberrant aminopeptidase activity is associated with several pathological conditions. Leu-AMC-based assays can be employed to measure enzyme activity in biological samples as potential disease biomarkers.
-
Cellular and Tissue Imaging: While less common for direct imaging due to the need for UV excitation, the liberated AMC can be used in cell lysates and tissue homogenates to quantify localized enzyme activity.
Quantitative Data: Kinetic Parameters of Various Aminopeptidases
The following table summarizes the kinetic constants for the hydrolysis of L-Leucine-7-amido-4-methylcoumarin by several key aminopeptidases. These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Leucine Aminopeptidase (LdLAP) | Leishmania donovani | 68.11 ± 6.3 | 0.37 ± 0.02 | 5.4 x 10³ | [10][11] |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Human | - | - | Varies by allotype | [12] |
| Puromycin-sensitive aminopeptidase (PSA) | Human | - | - | - | [13] |
| Metalloaminopeptidase (PaPepA) | Pseudomonas aeruginosa | Reduced compared to Leu-pNA | - | - |
Note: Full Michaelis-Menten analysis for some enzymes like ERAP1 with Leu-AMC can be challenging due to allosteric behavior.
Experimental Protocols
Protocol 1: Determination of Aminopeptidase Activity and Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for an aminopeptidase using L-Leucine-7-amido-4-methylcoumarin.
Materials:
-
Purified aminopeptidase of known concentration
-
L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
7-Amino-4-methylcoumarin (AMC) for standard curve
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Leu-AMC in DMSO.
-
Prepare a 1 mM stock solution of AMC in DMSO for the standard curve.
-
Prepare a working solution of the purified enzyme in cold assay buffer.
-
-
AMC Standard Curve:
-
Create a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve. The slope of this curve will be used to convert relative fluorescence units (RFU) per minute to moles of product formed per minute.
-
-
Enzyme Assay:
-
Prepare a serial dilution of the Leu-AMC stock solution in assay buffer to create a range of substrate concentrations (e.g., 0 to 200 µM).
-
To the wells of the 96-well plate, add 50 µL of each substrate dilution.
-
Include control wells:
-
"No enzyme" control: Substrate in assay buffer to measure background fluorescence.
-
"No substrate" control: Enzyme in assay buffer to measure any intrinsic fluorescence.
-
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (in RFU/min).
-
Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Figure 2. Workflow for kinetic parameter determination.
Protocol 2: High-Throughput Screening of Aminopeptidase Inhibitors
This protocol provides a framework for screening a compound library for inhibitors of a specific aminopeptidase.
Materials:
-
As in Protocol 1
-
Test compounds dissolved in DMSO
-
Known aminopeptidase inhibitor (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Leu-AMC in DMSO. Dilute in assay buffer to a final concentration approximately equal to the Km of the enzyme.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare plates with test compounds and controls (DMSO for negative control, known inhibitor for positive control) at the desired final concentration.
-
-
Inhibitor Assay:
-
To the wells of the compound plate, add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.
-
Measure the fluorescence intensity over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (RateDMSO - Ratebackground))
-
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
For hit compounds, perform dose-response experiments to determine the IC₅₀ value.
-
Application in a Signaling Pathway: MHC Class I Antigen Presentation
L-Leucine-7-amido-4-methylcoumarin is a valuable tool for studying the activity of enzymes involved in critical cellular signaling and processing pathways. A prominent example is the role of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in the MHC Class I antigen presentation pathway . This pathway is essential for the immune system to recognize and eliminate virus-infected and cancerous cells.
ERAP1 is an aminopeptidase located in the endoplasmic reticulum that trims the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC Class I molecules.[14] The activity of ERAP1 can therefore modulate the repertoire of peptides presented to cytotoxic T lymphocytes, influencing the immune response. Leu-AMC can be used to measure the enzymatic activity of ERAP1 in vitro to understand its function and to screen for inhibitors that could modulate immune responses.[12][15][16]
Figure 3. Role of ERAP1 in MHC Class I antigen presentation.
Conclusion
L-Leucine-7-amido-4-methylcoumarin remains an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of aminopeptidases. Its high sensitivity, coupled with a straightforward and robust assay principle, facilitates a wide range of applications from fundamental enzyme characterization to high-throughput screening for therapeutic leads. The ability to quantify the activity of enzymes like ERAP1 highlights the importance of Leu-AMC in dissecting complex biological pathways critical to human health and disease.
References
- 1. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Processing of antigenic peptides by aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical role of inter-domain interactions on the conformational change and catalytic mechanism of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism for antigenic peptide selection by endoplasmic reticulum aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
